4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide
Description
4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a benzamide derivative featuring a 3-nitro-substituted aromatic ring and a 3,4-dihydroquinazolin-4-one moiety attached to the amide nitrogen. The 3,4-dihydroquinazolinone scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as ATP-binding pockets in kinases .
Properties
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-10-11-16(12-21(14)27(30)31)22(28)25-17-6-5-7-18(13-17)26-15(2)24-20-9-4-3-8-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUYNSPCIFLMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.
Amidation: The final step involves the coupling of the quinazolinone derivative with a suitable amine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Data Table: Key Attributes of Comparable Compounds
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | C₂₃H₁₈N₄O₄ | 3-nitrobenzamide, 3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl | 414.42 | Electron-withdrawing nitro group, dihydroquinazolinone scaffold |
| G856-9584 | C₂₃H₁₈N₄O₄ | 3-nitrobenzamide, 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl | 414.42 | Positional isomer; steric effects may alter binding |
| BF00626 | C₂₅H₂₃N₃O₃ | Acetamide, 4-ethoxyphenyl | 413.47 | Lipophilic; reduced electron withdrawal |
| NCGC-3 | C₁₉H₁₆F₃N₄O₃ | Trifluoromethyl, imidazole | 405.11 | Enhanced stability; hydrogen-bonding capacity |
| Nilotinib | C₂₈H₂₂F₃N₇O | Pyrimidinyl amino, imidazole | 529.52 | Clinically validated kinase selectivity |
Implications of Structural Differences
- Electron-Withdrawing Groups : The nitro group in the target compound and NCGC-3 enhances electrophilicity, improving interactions with nucleophilic residues in kinases .
- Substituent Position: The 3-position of the dihydroquinazolinone-phenyl group in the target compound vs. 4-position in G856-9584 may influence steric hindrance and binding pocket accessibility .
- Heterocyclic Moieties: Imidazole (NCGC-3, nilotinib) and pyrimidine (nilotinib) groups broaden target engagement compared to the dihydroquinazolinone scaffold alone .
Biological Activity
4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. Its structure features a quinazolinone core, which is often associated with various biological activities, including anticancer and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure that includes a nitro group and a quinazolinone derivative. The quinazolinone moiety is known for its role in inhibiting various enzymes involved in cancer cell proliferation.
The primary mechanism of action for this compound involves the inhibition of specific kinases and proteins that are crucial for cell signaling pathways. This inhibition can lead to reduced cancer cell growth and proliferation. Studies suggest that the compound may induce apoptosis in tumor cells through these interactions, similar to other quinazolinone derivatives .
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of quinazolinones have been shown to effectively inhibit tumor growth in various cancer cell lines. A study highlighted the selective tumoricidal action correlated with the reduction of nitro groups to nitroso intermediates within tumor cells, leading to apoptosis .
Antimicrobial Properties
The presence of the quinazolinone core also suggests potential antimicrobial activity. Compounds in this class have been reported to inhibit bacterial growth by interfering with folate synthesis pathways, similar to sulfonamides.
Data Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of kinases; apoptosis induction | |
| Antimicrobial | Inhibition of folate synthesis |
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that derivatives of quinazolinones, including those similar to this compound, effectively reduced cell viability in human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : A series of quinazolinone derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations. This suggests that modifications in the structure can enhance biological activity against pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
